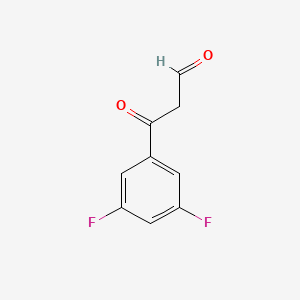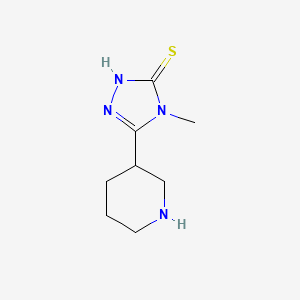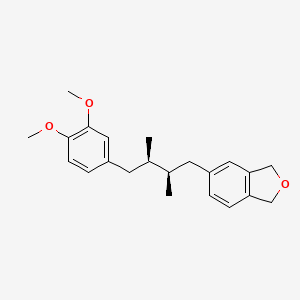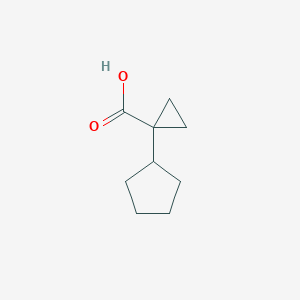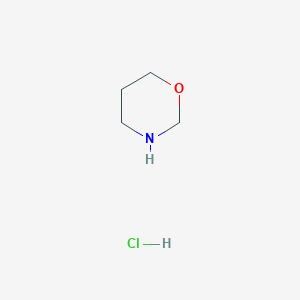
1,3-Oxazinane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxazinane hydrochloride: is a heterocyclic compound that contains both nitrogen and oxygen atoms within a six-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Oxazinane hydrochloride can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of amino alcohols with aldehydes or ketones under acidic conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as amino alcohols and aldehydes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxazinane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazinane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Oxazinane hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,3-oxazinane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazine: A related compound with a similar ring structure but different chemical properties.
1,3-Oxazolidine: Another heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms.
1,3-Oxazinanone: A six-membered cyclic urethane with similar structural features.
Uniqueness
1,3-Oxazinane hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C4H10ClNO |
|---|---|
Peso molecular |
123.58 g/mol |
Nombre IUPAC |
1,3-oxazinane;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-5-4-6-3-1;/h5H,1-4H2;1H |
Clave InChI |
FENXBUYDFVXVBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCOC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301818.png)
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13301827.png)

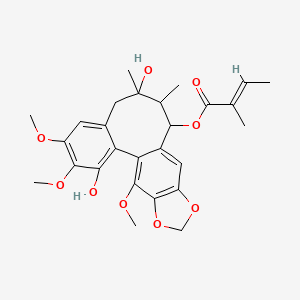

![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13301855.png)
![1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13301862.png)

![2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B13301875.png)
